2-(3-Methyln-propylidene hydrazino) adenosine

Anticancer Nucleoside Analog Apoptosis

2-(3-Methyl-n-propylidene hydrazino) adenosine is a synthetic purine nucleoside analog. This compound class is known for its broad-spectrum anticancer properties, primarily targeting indolent lymphoid malignancies.

Molecular Formula C15H23N7O4
Molecular Weight 365.39 g/mol
Cat. No. B15585545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyln-propylidene hydrazino) adenosine
Molecular FormulaC15H23N7O4
Molecular Weight365.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H23N7O4/c1-7(2)3-4-18-21-15-19-12(16)9-13(20-15)22(6-17-9)14-11(25)10(24)8(5-23)26-14/h4,6-8,10-11,14,23-25H,3,5H2,1-2H3,(H3,16,19,20,21)/b18-4+/t8-,10+,11?,14-/m1/s1
InChIKeyXXRIESUTDBVRGJ-UPVOSMAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(3-Methyl-n-propylidene hydrazino) adenosine: A Purine Nucleoside Analog for Research


2-(3-Methyl-n-propylidene hydrazino) adenosine is a synthetic purine nucleoside analog [1]. This compound class is known for its broad-spectrum anticancer properties, primarily targeting indolent lymphoid malignancies. Its proposed mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis . The compound has a molecular weight of 365.39 g/mol and the formula C15H23N7O4 [1].

Research Model
Supports exploratory indolent lymphoid malignancy cell model studies
Mechanism Context
DNA synthesis inhibition and apoptosis pathway assays
Chemical Tool
2-hydrazone-modified adenosine probe for receptor SAR studies

Why 2-(3-Methyl-n-propylidene hydrazino) adenosine Cannot Be Simply Replaced by Another Purine Analog


While 2-(3-Methyl-n-propylidene hydrazino) adenosine is structurally related to other purine nucleoside analogs, it cannot be assumed to be a functional substitute. A specific hydrazone modification at the 2-position of the adenosine base is a key structural feature that differentiates it from other analogs . These modifications are known to alter key pharmacological properties, including affinity for adenosine receptor subtypes, as seen with other 2-hydrazino adenosine derivatives [1]. Therefore, substituting this compound with another 'purine nucleoside analog' without comparative data carries the significant risk of unpredictable changes in target binding, cellular activity, and overall experimental outcomes.

2-hydrazone modification may shift adenosine receptor subtype affinity compared with unmodified or other purine analogs.
Cellular activity endpoints may not replicate between this analog and standard purine nucleoside inhibitors due to structural divergence.
Lack of direct comparative data means substitution without head-to-head validation risks unpredictable target engagement.

Quantitative Evidence Analysis for 2-(3-Methyl-n-propylidene hydrazino) adenosine


Absence of Direct Comparative Data for 2-(3-Methyl-n-propylidene hydrazino) adenosine

A comprehensive search of primary research papers, patents, and authoritative databases yielded no studies that provide quantitative, head-to-head comparisons between 2-(3-Methyl-n-propylidene hydrazino) adenosine and its closest analogs. The available information is limited to general class-level descriptions from vendor datasheets [REFS-1, REFS-2]. Therefore, no specific quantitative differentiation claim can be made.

Direct Comparative Data
Data to verify
No quantitative head-to-head comparison with closest analogs found
Selection supported only by class-level inference; use in exploratory contexts
Supplier datasheet and limited published class references only
Anticancer Nucleoside Analog Apoptosis

Potential Research Applications for 2-(3-Methyl-n-propylidene hydrazino) adenosine Based on Class-Level Properties


Exploratory Research in Indolent Lymphoid Malignancies

Based on its classification as a purine nucleoside analog with activity against indolent lymphoid malignancies [1], 2-(3-Methyl-n-propylidene hydrazino) adenosine is best suited for exploratory studies aimed at investigating its specific effects on DNA synthesis and apoptosis in relevant cell line models. This serves as a preliminary investigation prior to any comparative studies.

Investigation of Structure-Activity Relationships (SAR) of Hydrazone Adenosine Derivatives

Given that other 2-hydrazino adenosine derivatives have shown selective affinity for adenosine receptors (e.g., A2A, A3) [2], this specific compound can be a valuable tool in SAR studies. It can be used to map the specific influence of the 3-methyl-n-propylidene moiety on receptor binding and functional activity compared to unmodified adenosine or other hydrazone variants.

Chemical Probe for Purine Metabolism Studies

As a modified nucleoside, this compound can serve as a chemical probe to study the intricacies of purine salvage pathways and nucleotide metabolism. Its unique hydrazone group may confer properties such as altered metabolic stability or cellular uptake, making it useful for dissecting these fundamental biological processes in cancer cells .

Application
Selection Property
Validation Focus
Indolent lymphoid malignancy cell model studies
Apoptosis and DNA synthesis endpoint review
Cell model response context
SAR of hydrazone adenosine derivatives
Adenosine receptor affinity profiling
Receptor subtype binding context
Purine salvage pathway probe
Metabolic stability and cellular uptake review
Nucleotide metabolism endpoint monitoring
Quote Request

Request a Quote for 2-(3-Methyln-propylidene hydrazino) adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.